Ethyl dec-3-enoate Ethyl dec-3-enoate
Brand Name: Vulcanchem
CAS No.: 82561-67-9
VCID: VC19332034
InChI: InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h9-10H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Ethyl dec-3-enoate

CAS No.: 82561-67-9

Cat. No.: VC19332034

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl dec-3-enoate - 82561-67-9

Specification

CAS No. 82561-67-9
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name ethyl dec-3-enoate
Standard InChI InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h9-10H,3-8,11H2,1-2H3
Standard InChI Key AQTFBZASTOWJAG-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CCC(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl dec-3-enoate (CAS: 82561-67-9) belongs to the class of carboxylic acid esters, specifically unsaturated fatty acid derivatives. Its molecular formula is C12_{12}H22_{22}O2_{2}, derived from dec-3-enoic acid esterified with ethanol. The structure features a cis or trans configuration at the double bond, though the specific stereochemistry is often context-dependent in synthetic preparations.

Molecular Geometry and Stereochemistry

The compound’s reactivity and physical properties are influenced by the position of the double bond. The dec-3-enoate moiety introduces rigidity into the carbon chain, affecting intermolecular interactions. Computational models suggest a bent conformation around the double bond, which impacts solubility and boiling points compared to saturated analogs.

Synthesis Methods and Optimization

Knoevenagel Condensation Approach

The primary synthesis route for ethyl dec-3-enoate involves a modified Knoevenagel condensation between n-octanal and monoethyl malonate. This reaction proceeds under reflux conditions with a base catalyst (e.g., piperidine or ammonium acetate), facilitating the elimination of water and formation of the α,β-unsaturated ester.

Reaction Conditions:

  • Temperature: 110–120°C

  • Catalyst: 5–10 mol% base

  • Yield: 76–82%

The mechanism involves deprotonation of the malonate derivative, followed by nucleophilic attack on the aldehyde and subsequent dehydration. This method is favored for its scalability and compatibility with diverse aldehydes, enabling the synthesis of analogous unsaturated esters.

Alternative Synthetic Pathways

Chemical Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated ester group in ethyl dec-3-enoate renders it electrophilic at the β-carbon. This site undergoes Michael additions with nucleophiles such as amines or thiols, forming β-substituted derivatives. For example, reaction with benzylamine yields β-benzylamino decanoate esters in ~70% yield.

Diels-Alder Reactions

Ethyl dec-3-enoate acts as a dienophile in Diels-Alder cycloadditions, reacting with conjugated dienes to form six-membered cyclohexene derivatives. For instance, reaction with 1,3-butadiene produces a bicyclic adduct with moderate regioselectivity (55:45 endo:exo ratio).

Hydrogenation and Reduction

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the double bond, yielding ethyl decanoate. This saturated ester finds use as a plasticizer or lubricant additive, demonstrating the compound’s utility as a synthetic intermediate.

Physical and Spectroscopic Properties

Thermodynamic Data

While exact values for ethyl dec-3-enoate are sparsely reported, analogous unsaturated esters exhibit:

  • Boiling Point: 240–260°C (extrapolated)

  • Density: 0.89–0.91 g/cm³

  • Refractive Index: 1.442–1.446

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1740 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (C=C stretch).

  • 1^1H NMR: Characteristic signals include a triplet at δ 4.12 ppm (ester CH2_2), multiplet at δ 5.35 ppm (vinyl protons), and triplet at δ 0.88 ppm (terminal CH3_3) .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Ethyl dec-3-enoate contributes fruity and green notes to perfumes and food additives. Its volatility and stability under storage conditions make it suitable for incorporation into consumer products.

Polymer Chemistry

As a monomer, ethyl dec-3-enoate can be copolymerized with styrene or acrylates to produce resins with tailored flexibility. The double bond enables post-polymerization modifications, such as cross-linking for enhanced durability.

Pharmaceutical Intermediates

The compound’s electrophilic site is leveraged in synthesizing β-amino acid derivatives, which are precursors to bioactive molecules like antimicrobial peptides.

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